

# A Comparative Analysis of Long-Term Patient Satisfaction: DMPA vs. IUD

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of long-term patient satisfaction rates between two widely used long-acting reversible contraceptives: the injectable depot medroxyprogesterone acetate (DMPA) and intrauterine devices (IUDs). The following sections present quantitative data from multiple studies, detail the experimental protocols of key research, and offer a visual representation of the contraceptive decision-making process.

#### **Data Presentation: Quantitative Comparison**

The following tables summarize key metrics of long-term patient satisfaction, continuation, and reasons for discontinuation for both DMPA and IUDs, based on findings from various studies.

Table 1: Long-Term Continuation and Satisfaction Rates



Metric	DMPA (Depot Medroxyprogesterone Acetate)	IUDs (Intrauterine Devices)
12-Month Continuation Rate	57%[1]	84% - 88% (Copper and Hormonal IUDs)[1]
Overall Satisfaction (Users continuing >12 months)	Data not readily available in a comparable format.	99% of users reported being "very satisfied" or "somewhat satisfied".[2]
Satisfaction in Postpartum Adolescents (12 months)	No statistically significant difference in overall satisfaction compared to Mirena IUD.[3][4]	No statistically significant difference in overall satisfaction compared to DMPA.[3][4]
Intention to Continue (Postpartum Adolescents at 6 months)	80.0%[4]	Higher than DMPA (specific percentage not provided).[2]
Actual Continuation (Postpartum Adolescents at 12 months)	42.9%[4]	Trend of higher continuation than DMPA.[4]

Table 2: Reasons for Discontinuation



Reason for Discontinuation	DMPA	IUDs
Bleeding Irregularities	A common reason for discontinuation, with a greater proportion of users finding it unacceptable compared to IUD users.[3]	A common reason for discontinuation, particularly with the copper IUD.
Side Effects (General)	The most common reason for discontinuation in some studies.	The most common reason for discontinuation in some studies.
Desire to Conceive	A common reason for discontinuation.	A common reason for discontinuation.
Patient Preference	A common reason for discontinuation.	A common reason for discontinuation.
Menorrhagia and Intermenstrual Bleeding	A reason for discontinuation.	A reason for discontinuation.
Pelvic Pain and Infection	Not a primary reason for discontinuation.	Cited as reasons for discontinuation.

## **Experimental Protocols**

This section details the methodologies of key studies that have provided the data for this comparison.

#### The Contraceptive CHOICE Project

The Contraceptive CHOICE Project was a large-scale prospective cohort study that provided no-cost contraception to participants for 2-3 years.[1] Its primary goal was to increase the uptake of long-acting reversible contraception (LARC), including IUDs and implants, and to reduce unintended pregnancies.

- Study Design: Prospective cohort study.
- Participants: 9,256 women in the St. Louis area seeking reversible contraception.



- Methodology: Participants were counseled on all available reversible contraceptive methods and chose their preferred method at no cost. Follow-up was conducted to assess continuation rates, satisfaction, and side effects. Satisfaction was measured through followup surveys. Women who discontinued their method were considered "not satisfied" for the purpose of some analyses.
- Data Collection: Information on demographics, reproductive health history, contraceptive
  use, satisfaction, and reasons for discontinuation was collected through surveys at baseline
  and follow-up intervals.

#### **Postpartum Adolescent Satisfaction Study**

This study directly compared the satisfaction and continuation rates of DMPA and the Mirena IUD among postpartum adolescents.

- Study Design: Prospective longitudinal survey.[3][4]
- Participants: 66 postpartum adolescents (37 chose the Mirena IUD and 29 chose DMPA).[3]
- Methodology: Participants chose their contraceptive method and were followed for 12 months. Satisfaction and intention to continue were assessed at 3, 6, and 12 months through interviews.
- Data Collection: Data on gynecologic history, side effects, and satisfaction were collected at baseline and follow-up visits.[3]

## Cross-Sectional Study on Sexual Satisfaction and Depression

This study investigated the impact of DMPA and IUDs on sexual satisfaction and depression.

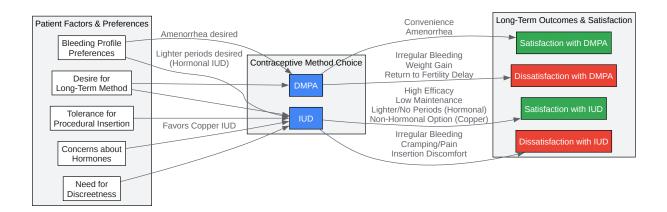
- Study Design: Cross-sectional study.
- Participants: 150 IUD users and 150 DMPA users who had been using their respective methods for 12-18 months.



- Methodology: Participants were recruited from 34 health centers. Standardized questionnaires were used to assess sexual satisfaction and depression.
- Data Collection: The Index of Sexual Satisfaction and the Patient Health Questionnaire were used to gather data on sexual satisfaction and depression, respectively.

#### **Mandatory Visualization**

The following diagram illustrates the decision-making pathway for a patient considering DMPA or an IUD, highlighting factors that influence long-term satisfaction.



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#### References

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